molecular formula C14H18FNO B2898524 1-(3-(4-Fluorophenyl)azepan-1-yl)ethanone CAS No. 1797960-42-9

1-(3-(4-Fluorophenyl)azepan-1-yl)ethanone

Cat. No.: B2898524
CAS No.: 1797960-42-9
M. Wt: 235.302
InChI Key: AGMNVCCGIPLFJH-UHFFFAOYSA-N
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Description

1-(3-(4-Fluorophenyl)azepan-1-yl)ethanone is a chemical compound that belongs to the class of azepane derivatives. It is widely studied due to its potential biological activities and applications in various fields. The molecular formula of this compound is C14H18FNO, and it has a molecular weight of 235.30 g/mol .

Preparation Methods

The synthesis of 1-(3-(4-Fluorophenyl)azepan-1-yl)ethanone involves several steps, typically starting with the preparation of the azepane ring followed by the introduction of the fluorophenyl group. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclization Reactions: Formation of the azepane ring through cyclization reactions.

    Substitution Reactions: Introduction of the fluorophenyl group via substitution reactions.

    Industrial Production: Large-scale production methods often involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-(4-Fluorophenyl)azepan-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorophenyl group can undergo substitution reactions with various reagents.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-(4-Fluorophenyl)azepan-1-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-(4-Fluorophenyl)azepan-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .

Comparison with Similar Compounds

1-(3-(4-Fluorophenyl)azepan-1-yl)ethanone can be compared with other azepane derivatives and fluorophenyl compounds. Similar compounds include:

    1-(4-Azepan-1-yl-3-fluorophenyl)ethanone: A closely related compound with similar structural features.

    Fluorophenyl Azepane Derivatives: Other derivatives with variations in the azepane ring or fluorophenyl group.

    Uniqueness: The unique combination of the azepane ring and fluorophenyl group in this compound contributes to its distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[3-(4-fluorophenyl)azepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c1-11(17)16-9-3-2-4-13(10-16)12-5-7-14(15)8-6-12/h5-8,13H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMNVCCGIPLFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC(C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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